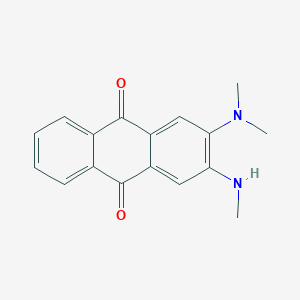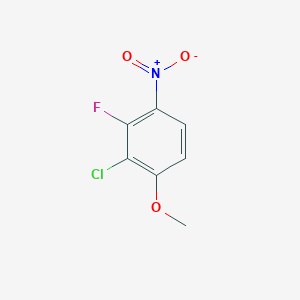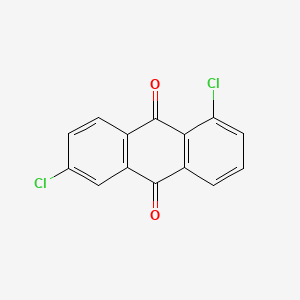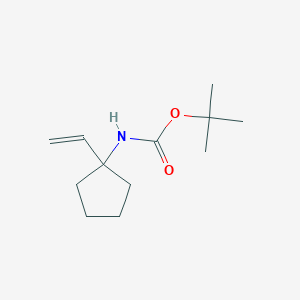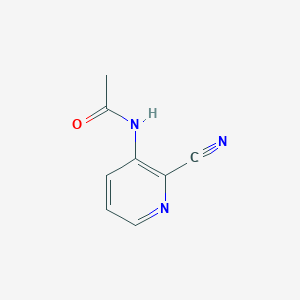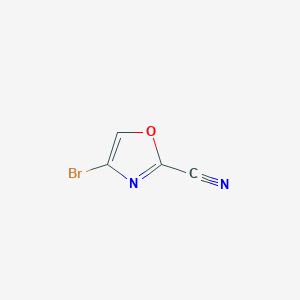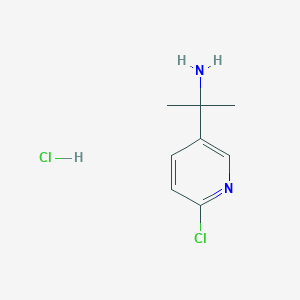
2-(6-Chloropyridin-3-YL)propan-2-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride typically involves organic synthesis methods. One common approach is the reaction of 6-chloropyridine-3-carbaldehyde with a suitable amine under reductive amination conditions. This process may involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process generally includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Chloropyridin-3-YL)propan-2-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
2-(Pyridin-2-YL)propan-2-amine hydrochloride: This compound lacks the chlorine atom in the pyridine ring
Uniqueness
2-(6-Chloropyridin-3-YL)propan-2-amine hydrochloride is unique due to the presence of both the chlorine atom and the amine group in its structure. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
2007920-17-2 |
|---|---|
Formule moléculaire |
C8H12Cl2N2 |
Poids moléculaire |
207.10 g/mol |
Nom IUPAC |
2-(6-chloropyridin-3-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-8(2,10)6-3-4-7(9)11-5-6;/h3-5H,10H2,1-2H3;1H |
Clé InChI |
TZRFDOOMSLBEIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=C(C=C1)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)

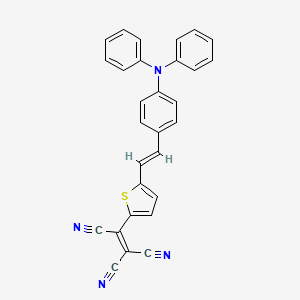

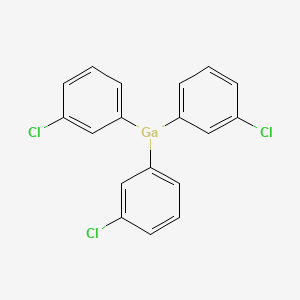
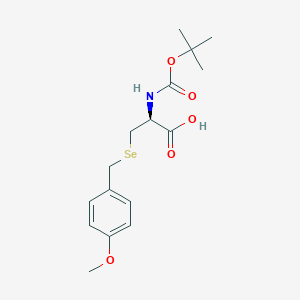
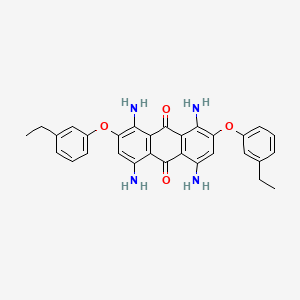
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
